molecular formula C18H24N2O5 B2399998 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 899734-19-1

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2399998
CAS No.: 899734-19-1
M. Wt: 348.399
InChI Key: FNJDESMOLOEMGG-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonane derivatives, which are then functionalized to introduce the oxalamide group. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(3-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-23-14-6-4-5-13(9-14)10-19-16(21)17(22)20-11-15-12-24-18(25-15)7-2-3-8-18/h4-6,9,15H,2-3,7-8,10-12H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJDESMOLOEMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2COC3(O2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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